molecular formula C10H4F4N2 B13140752 2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine

2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine

Cat. No.: B13140752
M. Wt: 228.15 g/mol
InChI Key: OGMPXOSMTYKLNM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is a fluorinated heterocyclic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability, lipophilicity, and biological activity, which makes them useful in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine typically involves nucleophilic substitution reactions. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of fluorinated starting materials, such as pentafluoropyridine, allows for efficient synthesis of various fluorinated derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include malononitrile, piperazine, and tetrazole-5-thiol.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

    Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine has several scientific research applications:

    Pharmaceuticals: Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

    Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its stability and biological activity.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, increasing its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoropyridine: Similar in structure but lacks the additional pyridin-3-yl group.

    2,3,5,6-Tetrafluoro-4-methylpyridine: Similar but has a methyl group instead of a pyridin-3-yl group.

Uniqueness

2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is unique due to the presence of both fluorine atoms and a pyridin-3-yl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H4F4N2

Molecular Weight

228.15 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine

InChI

InChI=1S/C10H4F4N2/c11-7-6(5-2-1-3-15-4-5)8(12)10(14)16-9(7)13/h1-4H

InChI Key

OGMPXOSMTYKLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

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